Methyl 2-methoxy-5-methylbenzoylformate
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Overview
Description
Methyl 2-methoxy-5-methylbenzoylformate: is a chemical compound with the molecular formula C₁₀H₁₂O₄. It is a derivative of benzoylformate and is used primarily in scientific research and synthetic intermediates. This compound is characterized by the presence of a methoxy group (-OCH₃) and a methyl group (-CH₃) on the benzene ring, which influence its chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-methoxy-5-methylbenzoic acid as the starting material.
Reaction Steps: The carboxylic acid group is first converted to an acid chloride using reagents like thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with methanol in the presence of a base such as triethylamine to form the ester.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to maximize yield and minimize by-products. This may include the use of catalysts, controlled temperatures, and purification techniques to ensure the quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.
Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: 2-Methoxy-5-methylbenzoic acid, 2-Methoxy-5-methylbenzaldehyde.
Reduction Products: 2-Methoxy-5-methylbenzyl alcohol.
Substitution Products: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry: Methyl 2-methoxy-5-methylbenzoylformate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and processes.
Biology: The compound can be used in biological studies to understand the effects of methoxy and methyl groups on biological molecules and pathways.
Medicine: It may serve as a precursor in the synthesis of pharmaceuticals, particularly those targeting specific biological receptors or enzymes.
Industry: In the chemical industry, it is used to produce various fine chemicals and intermediates for other industrial applications.
Mechanism of Action
The mechanism by which Methyl 2-methoxy-5-methylbenzoylformate exerts its effects depends on its specific application. For example, in pharmaceutical synthesis, it may interact with enzymes or receptors to produce a therapeutic effect. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Ethyl 2-methoxy-5-methylbenzoylformate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 2-methoxybenzoylformate: Lacks the additional methyl group on the benzene ring.
Uniqueness: Methyl 2-methoxy-5-methylbenzoylformate is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its reactivity and applications compared to similar compounds.
Properties
IUPAC Name |
methyl 2-(2-methoxy-5-methylphenyl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7-4-5-9(14-2)8(6-7)10(12)11(13)15-3/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZOWBAPEQLPFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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